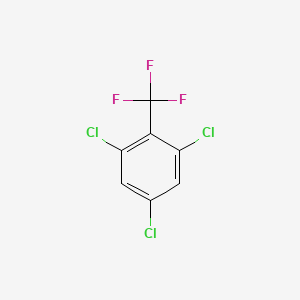

1,3,5-Trichloro-2-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

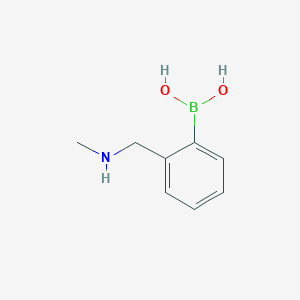

1,3,5-Trichloro-2-(trifluoromethyl)benzene is a chemical compound . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of 1,3,5-Trichloro-2-(trifluoromethyl)benzene involves several steps. In one study, triferrocenyl-substituted 1,3,5-triphenylbenzene was successfully synthesized in high yield . Another study reported the synthesis of new energetic fully-substituted polynitrobenzene derivatives via the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .Molecular Structure Analysis

The molecular structure of 1,3,5-Trichloro-2-(trifluoromethyl)benzene is derived from benzene, with three chlorine atoms and a trifluoromethyl group attached to the benzene ring .Chemical Reactions Analysis

1,3,5-Trichloro-2-(trifluoromethyl)benzene can undergo various chemical reactions. For instance, it has been used as a starting material in the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines . Another study reported its reaction with methyl lithium .Physical And Chemical Properties Analysis

1,3,5-Trichloro-2-(trifluoromethyl)benzene is a liquid at room temperature. It has a boiling point of 120 °C/750 mmHg and a density of 1.514 g/mL at 25 °C .科学的研究の応用

Surface Covalent Organic Frameworks

The reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride can lead to the formation of a novel covalent organic framework (COF) on an Au(111) surface. This process involves polyester condensation and creates hexagonal cavities of approximately 2 nm size, as characterized by STM and XPS techniques (Marele et al., 2012).

Catalyst for Synthesis of Organic Compounds

1,3,5-Tris(hydrogensulfato) benzene, prepared through a reaction involving phloroglucinol and chlorosulfonic acid, serves as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This methodology offers advantages like excellent yields, simple procedure, and eco-friendly conditions (Karimi-Jaberi et al., 2012).

Molecular Structure Studies

The molecular structure of 1,3,5-tris(trifluoromethyl)benzene has been studied using gas-phase electron diffraction and quantum chemical calculations. This research provides detailed insights into the geometric parameters of the compound, contributing significantly to our understanding of its structural characteristics (Kolesnikova et al., 2014).

CO Source in Carbonylation Reactions

Benzene-1,3,5-triyl triformate (TFBen), synthesized from phloroglucinol, has been identified as a potent, efficient, and non-reacting CO source for use in carbonylation reactions. This discovery offers new avenues for synthetic applications in this area of chemistry (Jiang et al., 2016).

Spectroscopic and Structural Characterization

2,4,6-Tris(trifluoromethyl)phenyllithium, formed from the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium, has been characterized by single-crystal X-ray analysis and NMR methods. This study offers insights into the molecular structure and the stabilization mechanisms of the resulting compound (Stalke & Whitmire, 1990).

特性

IUPAC Name |

1,3,5-trichloro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDDENGASVDXCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548395 |

Source

|

| Record name | 1,3,5-Trichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trichloro-2-(trifluoromethyl)benzene | |

CAS RN |

567-59-9 |

Source

|

| Record name | 1,3,5-Trichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-[[(Tert-butoxy)carbonyl]amino]-5-[[(tert-butyl)dimethylsilyl]oxy]pentanoic acid methyl ester](/img/structure/B1314459.png)